molecular formula C10H14N5Na2O13P3 B3029073 Adenosine5-triphosphatedisodiumsalt CAS No. 51763-61-2

Adenosine5-triphosphatedisodiumsalt

Cat. No.: B3029073
CAS No.: 51763-61-2
M. Wt: 551.14
InChI Key: TTWYZDPBDWHJOR-UHFFFAOYSA-L
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Description

Adenosine 5’-triphosphate disodium salt is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of adenosine, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. It is often referred to as the “molecular unit of currency” for intracellular energy transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate disodium salt can be synthesized through enzymatic methods involving the phosphorylation of adenosine diphosphate using adenosine triphosphate synthase. This process typically occurs in the presence of magnesium ions and requires a source of phosphate, such as inorganic phosphate or pyrophosphate .

Industrial Production Methods: Industrial production of adenosine 5’-triphosphate disodium salt often involves bacterial fermentation. The bacteria are engineered to overproduce the compound, which is then extracted and purified. The purification process includes crystallization and precipitation steps to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-triphosphate disodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in the presence of water and results in the breakdown of adenosine 5’-triphosphate disodium salt into adenosine diphosphate and inorganic phosphate.

    Phosphorylation: This reaction involves the addition of a phosphate group to adenosine diphosphate, forming adenosine 5’-triphosphate disodium salt.

Major Products:

Scientific Research Applications

Mechanism of Action

Adenosine 5’-triphosphate disodium salt stores and transports chemical energy within cells. It is produced primarily in the mitochondria through oxidative phosphorylation, catalyzed by adenosine triphosphate synthase. The compound is hydrolyzed to adenosine diphosphate and inorganic phosphate, releasing energy that drives various cellular processes. It also plays a role in the synthesis of nucleic acids and acts as a signaling molecule in pathways involving cyclic adenosine monophosphate .

Comparison with Similar Compounds

Uniqueness: Adenosine 5’-triphosphate disodium salt is unique due to its central role in cellular energy metabolism and its involvement in a wide range of biochemical processes. Its ability to store and release energy efficiently makes it indispensable for cellular function .

Properties

IUPAC Name

disodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWYZDPBDWHJOR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694112
Record name Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51763-61-2
Record name Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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